2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride
Description
2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine hydrochloride, commonly referred to as 2C-T-7 hydrochloride, is a synthetic phenethylamine derivative with the molecular formula C₁₃H₂₀ClNO₂S (MW: 313.8 g/mol). It is a member of the 2C-series of psychoactive substances characterized by methoxy substitutions at the 2- and 5-positions of the phenyl ring and a sulfur-containing substituent at the 4-position . The compound exists as a white crystalline solid and demonstrates stability for ~70 days in sodium fluoride-preserved blood at 4°C . Its identification is supported by colorimetric assays: the Marquis test yields a slow "salmon orange" reaction, while Mecke’s reagent produces dark orange to purple hues .
Structurally, 2C-T-7 differs from other 2C-series compounds by its 4-prop-2-enylsulfanyl (allylthio) group, which introduces distinct electronic and steric properties compared to alkyl or halogen substituents .
Properties
CAS No. |
648957-42-0 |
|---|---|
Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H |
InChI Key |
IEKQOCNXYMDBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a series of reactions, including alkylation and sulfonation, to introduce the prop-2-enylsulfanyl group.
Coupling with Ethanamine: The intermediate is then coupled with ethanamine under controlled conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The methoxy groups and the ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substitutions like fluoroethylthio (2C-T-21) increase electronegativity, altering metabolic stability and receptor affinity .
Pharmacological Activity: MAO Inhibition
2C-T-7 and related compounds were evaluated for their inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurotransmitter metabolism. Data from in vitro studies (10 µM inhibitor concentration) reveal:
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Selectivity Ratio (A/B) |
|---|---|---|---|
| 2C-T-7 Hydrochloride | 45 ± 3 | 22 ± 2 | 2.05 |
| 2C-D Hydrochloride | 30 ± 4 | 15 ± 1 | 2.00 |
| 2C-T-2 Hydrochloride | 55 ± 5 | 28 ± 3 | 1.96 |
| 2C-T-21 Hydrochloride | 62 ± 4 | 35 ± 2 | 1.77 |
Key Findings :
- 2C-T-7 exhibits moderate MAO-A inhibition (45%) compared to 2C-T-21 (62%), suggesting that electron-withdrawing substituents (e.g., fluorine) enhance inhibitory potency .
- The allylthio group in 2C-T-7 confers lower MAO-B affinity than ethylthio (2C-T-2) or fluoroethylthio (2C-T-21) groups, likely due to reduced hydrogen-bonding capacity .
Physicochemical and Analytical Properties
| Property | 2C-T-7 Hydrochloride | 2C-D Hydrochloride | 2C-T-2 Hydrochloride |
|---|---|---|---|
| Melting Point (°C) | Not reported | 168–170 | 185–187 |
| Stability (4°C, blood) | ~70 days | Not reported | Not reported |
| Marquis Test Reaction | Salmon orange | Pink-orange | Dark purple |
Notes:
Biological Activity
The compound “2-(2,5-Dimethoxy-4-prop-2-enylsulfanylphenyl)ethanamine; hydrochloride” belongs to a class of phenethylamines known for their psychoactive properties. This compound is structurally related to other members of the 2C family, which are known for their hallucinogenic effects. Understanding its biological activity involves exploring its pharmacodynamics, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 235.32 g/mol
- CAS Registry Number : To be assigned based on specific synthesis.
The compound features a methoxy group and a prop-2-enylsulfanyl moiety, which are critical for its biological activity. The presence of these functional groups can influence its interaction with neurotransmitter systems.
Psychoactive Effects
Phenethylamines, particularly those with methoxy substitutions, often exhibit psychoactive properties. The 2C compounds, such as 2C-B and 2C-I, have been extensively studied for their effects on serotonin receptors, particularly the 5-HT₂A receptor. These compounds typically induce visual and auditory hallucinations, changes in perception, and altered states of consciousness.
The primary mechanism through which these compounds exert their effects is through agonism at serotonin receptors:
- 5-HT₂A Receptor Agonism : This receptor is implicated in the modulation of mood, cognition, and perception. Studies indicate that compounds with similar structures can significantly activate this receptor, leading to their psychoactive effects.
- Dopamine Receptor Interaction : Some studies suggest that certain phenethylamines may also interact with dopamine receptors, contributing to their stimulant effects.
Case Studies and Research Findings
- Study on 2C Compounds :
- Receptor Binding Affinity :
- Therapeutic Potential :
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | 5-HT₂A Affinity (Ki) | Psychoactive Effects |
|---|---|---|---|
| 2C-B | 53981-21-6 | 0.8 nM | Hallucinations, euphoria |
| 2C-I | 1000-00-0 | 0.9 nM | Visual distortions |
| DOPR | 53581-55-8 | Not Available | Stimulant effects |
| Proposed Compound | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
